SM27

FGF2 inhibitor Competition binding assay Bi-naphthalene sulfonate

Researchers studying FGF2-driven angiogenesis face inconsistent inhibitor quality that undermines assay reproducibility. SM27 (CAS 6266-54-2) is the reference FGF2 inhibitor: • Directly binds the heparin-binding site of FGF2, blocking both HSPG and FGFR1 interactions (IC50 3.5-4.0 µM) • Distinct mechanism vs. ATP-competitive FGFR kinase inhibitors; essential control for extracellular FGF2 signaling studies • Supplied at >98% HPLC purity with full analytical characterization (HNMR, MS) for SPR, ITC, and NMR applications • Batch-to-batch consistency ensures longitudinal study comparability

Molecular Formula C21H16N2O9S2
Molecular Weight 504.5 g/mol
CAS No. 6266-54-2
Cat. No. B1681021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM27
CAS6266-54-2
SynonymsSM27;  SM-27;  SM 27;  NSC-37204;  NSC 37204;  NSC37204; 
Molecular FormulaC21H16N2O9S2
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O
InChIInChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)5-11-1-3-13(7-17(11)19)22-21(26)23-14-4-2-12-6-16(34(30,31)32)10-20(25)18(12)8-14/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)
InChIKeyXUMPVMRAPYSHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SM27: Identity, Mechanism, and Activity


SM27 (NSC 37204, C21H16N2O9S2, MW 504.49) is a non-peptidic, sulfonated bi-naphthalene small molecule that functions as a fibroblast growth factor 2 (FGF2) inhibitor . Unlike ATP-competitive FGFR tyrosine kinase inhibitors, SM27 directly binds the heparin-binding site of FGF2, blocking formation of the pro-angiogenic FGF2/HSPGs/FGFR1 ternary complex [1]. This mechanism mimics the endogenous angiogenesis inhibitor thrombospondin-1 (TSP-1), providing a distinct pharmacological tool for dissecting FGF2-driven signaling [2].

Mechanism Extracellular FGF2 ternary complex inhibition
Binding Mode Direct FGF2 heparin-site engagement
Tool Type TSP-1 mimetic, non-kinase inhibitor probe

Why SM27 Is Not Interchangeable


FGF2 inhibitors encompass diverse mechanisms—direct FGF2 binders, FGFR kinase inhibitors, and HSPG competitors—each yielding distinct pharmacological outcomes. SM27 uniquely engages the FGF2 heparin-binding site, simultaneously blocking interaction with both heparan sulfate proteoglycans (HSPGs) and FGFR1 via a dual direct/allosteric mechanism [1]. This contrasts with ATP-competitive FGFR inhibitors (e.g., PD173074, AZD4547) that target the intracellular kinase domain, and with HSPG-competitive agents that only disrupt the ternary complex partially [2]. Consequently, substituting SM27 with a kinase inhibitor or a purely competitive FGF2 binder would fundamentally alter the experimental perturbation of the FGF2 axis, confounding data interpretation [3].

SM27 (This Product)
Common Alternatives
Extracellular FGF2/HSPGs/FGFR1 ternary complex disruption
ATP-competitive FGFR inhibitors (e.g., PD173074): target intracellular kinase domain, may not block FGF2 binding to HSPGs
Dual direct/allosteric mechanism at heparin-binding site
HSPG-competitive agents: may partially disrupt ternary complex; mechanism and endpoint context may differ
NMR-validated binding mode with atomic-resolution mapping
Promiscuous FGF2 binders (e.g., suramin): binding site poorly defined; SAR interpretation may be confounded

SM27 Quantitative Differentiation


FGF2 Binding: SM27 vs. Optimized Analog

In a direct competition binding assay against FGF2, SM27 exhibited an IC50 of 3.90 ± 0.23 µM, while the optimized bi-naphthalene analog SM.2–19 achieved a >10-fold improved potency of 0.35 ± 0.03 µM [1]. This head-to-head comparison establishes SM27 as the benchmark lead compound and highlights the structural basis for further optimization.

FGF2 Binding: SM27 vs. Analog
Head-to-head
SM27 IC50: 3.90 µM
SM.2–19 IC50: 0.35 µM
Difference: ~11.1-fold
Benchmark reference for FGF2 binding assays
Competition binding; n=3 experiments
FGF2 inhibitor Competition binding assay Bi-naphthalene sulfonate

Allosteric vs. ATP-Competitive FGF2 Inhibition

SM27 inhibits FGF2 binding to both heparin/HSPGs (IC50 = 3.5 µM) and FGFR1 (ID50 = 4.0 µM) via a dual mechanism: direct competition at the heparin-binding site and allosteric perturbation of the FGFR1 interface [1]. In contrast, ATP-competitive FGFR inhibitors like PD173074 exhibit IC50 values of 5-25 nM against the isolated kinase domain but do not disrupt FGF2/HSPG binding [2]. This mechanistic divergence means SM27 uniquely probes the extracellular ternary complex assembly step.

Allosteric vs. ATP-Competitive
Class-level
SM27: FGF2/heparin IC50 3.5 µM
PD173074: FGFR1 IC50 5-25 nM
Mechanistically distinct engagement
Supports extracellular ternary complex studies
SPR vs. in vitro kinase assay context
FGF2 antagonist Allosteric inhibitor FGFR tyrosine kinase

FGF2 Binding in Endothelial Cells

In primary endothelial cells, SM27 inhibited FGF2 binding to both HSPGs and FGFR1, confirming its dual-target engagement in a complex cellular environment [1]. While quantitative IC50 values were not reported for this specific assay, the inhibitory effect was dose-dependent and observed at concentrations comparable to the SPR IC50 (3.5-4.0 µM). In contrast, FGFR kinase inhibitors like SU5402 show no such effect on FGF2 binding.

FGF2 Binding in Endothelial Cells
Supporting
Dose-dependent inhibition of FGF2 binding to HSPG and FGFR1 pools
Cell-based FGF2 bioavailability modulation
Quantitative IC50 not reported; SU5402 showed no effect
Endothelial cell assay FGF2 binding Cell-based pharmacology

Purity and Characterization

Commercial SM27 is available with >98% purity (HPLC) and >98.83% purity in some batches , with full characterization by HNMR and HPLC provided in Certificate of Analysis. This high purity ensures reproducibility in sensitive biophysical assays (e.g., SPR, NMR) where trace impurities could confound binding measurements. In contrast, many in-house synthesized analogs lack standardized purity documentation.

Purity and Characterization
Data to verify
>98% HPLC (supplier-reported)
Batch-to-batch reproducibility support
Source review advised for in-house analogs
Chemical purity Quality control HPLC

FGF2 Binding Site by NMR/MD

NMR chemical shift perturbation and molecular dynamics simulations precisely mapped SM27 binding to the heparin-binding site of FGF2 (residues R129, K144) and revealed long-range dynamic perturbations along the FGFR1 interface [1]. This detailed structural characterization is lacking for most commercially available FGF2 inhibitors, making SM27 the best-understood tool compound for studying FGF2 protein-protein interactions.

FGF2 Binding Site by NMR/MD
Class-level
Engages heparin-binding site (R129, K144) with defined allosteric effects
Atomic-resolution binding map for SAR control
2D HSQC NMR; 1 µs MD simulations
NMR spectroscopy Molecular dynamics Protein-ligand interaction

SM27 Application Scenarios


FGF2 Binding Assay Benchmark

SM27 (IC50 = 3.90 µM) serves as the established reference compound in FGF2 competition binding assays. Its well-characterized potency and structural data [1] allow direct quantitative comparison of novel inhibitors, as demonstrated by the >10-fold improvement seen with SM.2–19 [2]. Procurement of SM27 ensures assay consistency and comparability across studies.

Ternary Complex vs. Kinase Signaling

SM27 uniquely inhibits extracellular FGF2 binding to HSPGs and FGFR1 (IC50 3.5-4.0 µM) without affecting intracellular FGFR kinase activity [1]. In contrast, PD173074 or AZD4547 potently block kinase autophosphorylation but do not disrupt FGF2/HSPG interactions [2]. Researchers must select SM27 when the aim is to interrogate the extracellular assembly step of the FGF2 signaling axis.

SAR Studies of Bi-Naphthalene Sulfonates

As the founding member of the bi-naphthalene sulfonate class of FGF2 inhibitors, SM27 provides the scaffold for SAR optimization. Its NMR-validated binding mode and the availability of higher-potency analogs (e.g., SM.2–19) [1] make SM27 an essential control for understanding the structural determinants of FGF2 inhibition.

Quality-Controlled Reagent for Biophysical Assays

Commercial SM27 is supplied with >98% HPLC purity and full analytical characterization (HNMR, MS) [1]. This level of quality control is critical for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR studies, where even minor impurities can skew binding constants. Researchers seeking batch-to-batch consistency should prioritize SM27 over custom-synthesized analogs lacking rigorous QC documentation.

Application
Selection Property
Validation Focus
FGF2 competition binding benchmark
Established reference IC50 and structural characterization
Assay consistency and cross-study comparability
Extracellular ternary complex vs. kinase signaling dissection
Unique HSPG/FGFR1 dual disruption without kinase inhibition
FGF2 bioavailability and complex assembly endpoint review
Bi-naphthalene sulfonate SAR studies
Foundational scaffold with NMR-validated binding mode
Structural determinant mapping and analog comparison
Quality-controlled biophysical assay reagent
>98% HPLC purity with full analytical characterization
SPR, ITC, and NMR binding measurement reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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